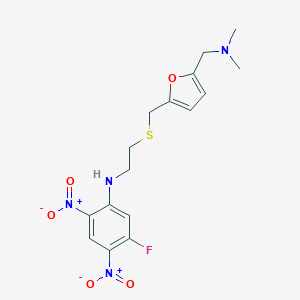

N-(2-(((5-((Dimethylamino)methyl)-2-furanyl)methyl)thio)ethyl)-2,4-dinitro-5-fluoroaniline

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(2-(((5-((Dimethylamino)methyl)-2-furanyl)methyl)thio)ethyl)-2,4-dinitro-5-fluoroaniline, also known as this compound, is a useful research compound. Its molecular formula is C16H19FN4O5S and its molecular weight is 398.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

N-(2-(((5-((Dimethylamino)methyl)-2-furanyl)methyl)thio)ethyl)-2,4-dinitro-5-fluoroaniline, often referred to by its chemical structure or CAS number (66357-59-3), is a compound that has garnered interest in various biological studies. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

- Molecular Formula : C13H23ClN4O3S

- Molecular Weight : 350.86 g/mol

- CAS Number : 66357-59-3

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Inflammatory Responses : Research indicates that compounds similar to this compound can inhibit inflammatory pathways. Specifically, they may block the induction of signaling pathways associated with glycated proteins in endothelial cells, which are crucial in inflammatory responses and smooth muscle proliferation .

- Antiproliferative Effects : The compound has shown potential in inhibiting smooth muscle cell proliferation, which is significant in treating vascular occlusive conditions such as restenosis and atherosclerosis. This activity is linked to the modulation of heparan sulfate proteoglycans (HSPGs), particularly Perlecan .

- Cytotoxicity : Preliminary studies suggest that the compound exhibits cytotoxic effects against certain cancer cell lines, indicating its potential as an anticancer agent. The cytotoxicity may stem from its ability to disrupt cellular signaling pathways critical for cell survival and proliferation .

Case Study 1: Anti-inflammatory Activity

A study evaluated the anti-inflammatory properties of compounds related to this compound. The results demonstrated a significant reduction in pro-inflammatory cytokines in vitro when treated with this compound, suggesting its potential use in managing inflammatory diseases .

Case Study 2: Anticancer Potential

Another investigation focused on the cytotoxic effects of this compound on various cancer cell lines. The findings revealed that the compound induced apoptosis in a dose-dependent manner, leading to a decrease in cell viability. This highlights its potential utility as a chemotherapeutic agent .

Comparative Analysis of Similar Compounds

Toxicological Profile

The safety profile of this compound indicates potential skin irritation and allergic reactions upon exposure . Proper handling and safety precautions are advised during laboratory use.

Wissenschaftliche Forschungsanwendungen

Antihistaminic Properties

The compound is structurally related to ranitidine, a well-known H2 receptor antagonist used in the treatment of gastric acid-related conditions. Research indicates that derivatives like N-(2-(((5-((Dimethylamino)methyl)-2-furanyl)methyl)thio)ethyl)-2,4-dinitro-5-fluoroaniline exhibit similar pharmacological properties. These compounds can potentially be developed into new antihistamine drugs with improved efficacy and reduced side effects compared to existing medications .

Antimicrobial Activity

Studies have shown that certain nitro-substituted anilines possess antimicrobial properties. The presence of the dimethylamino group and the furan moiety may enhance the compound's ability to inhibit bacterial growth. This suggests potential applications in developing new antibacterial agents .

Analytical Standards

Due to its structural similarity to ranitidine, this compound can serve as an analytical standard in pharmaceutical quality control. It can be utilized in chromatographic methods for the detection and quantification of ranitidine and its impurities in pharmaceutical formulations .

Environmental Monitoring

The compound's stability and reactivity make it a candidate for monitoring environmental pollutants, particularly in water sources contaminated with pharmaceutical residues. Its detection could provide insights into the prevalence of pharmaceutical contaminants and their degradation products in natural waters .

Case Studies and Research Findings

A study evaluating the pharmacological effects of similar compounds demonstrated significant antihistaminic activity in vitro. This suggests that this compound could be further investigated for its therapeutic potential against allergic reactions .

Eigenschaften

IUPAC Name |

N-[2-[[5-[(dimethylamino)methyl]furan-2-yl]methylsulfanyl]ethyl]-5-fluoro-2,4-dinitroaniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19FN4O5S/c1-19(2)9-11-3-4-12(26-11)10-27-6-5-18-14-7-13(17)15(20(22)23)8-16(14)21(24)25/h3-4,7-8,18H,5-6,9-10H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAFTTYMJFZRMQP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC1=CC=C(O1)CSCCNC2=CC(=C(C=C2[N+](=O)[O-])[N+](=O)[O-])F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19FN4O5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20162154 |

Source

|

| Record name | 2-Furanmethanamine, N,N-dimethyl-5-(((2-((5-fluoro-2,4-ditrophenyl)amino)ethyl)thio)methyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20162154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

398.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

142744-14-7 |

Source

|

| Record name | 2-Furanmethanamine, N,N-dimethyl-5-(((2-((5-fluoro-2,4-ditrophenyl)amino)ethyl)thio)methyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0142744147 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Furanmethanamine, N,N-dimethyl-5-(((2-((5-fluoro-2,4-ditrophenyl)amino)ethyl)thio)methyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20162154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.